N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N'-propylethylenediamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate is a complex organic compound with a unique structure that includes a p-chlorophenyl group, a benzyl group, and an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl chloride with N-methyl-N’-propylethylenediamine in the presence of a base to form the intermediate product. This intermediate is then reacted with oxalic acid to yield the final oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethylenediamine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(alpha-(p-Chlorophenyl)benzyl)-N,N-dibenzylethylenediamine oxalate
- p-Chlorophenyl benzyl ether
Uniqueness
N-(alpha-(p-Chlorophenyl)benzyl)-N-methyl-N’-propylethylenediamine oxalate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a p-chlorophenyl group with an ethylenediamine backbone makes it particularly interesting for various applications.
Properties
CAS No. |
23892-41-3 |
---|---|
Molecular Formula |
C21H27ClN2O4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
[(4-chlorophenyl)-phenylmethyl]-methyl-[2-(propylazaniumyl)ethyl]azanium;oxalate |
InChI |
InChI=1S/C19H25ClN2.C2H2O4/c1-3-13-21-14-15-22(2)19(16-7-5-4-6-8-16)17-9-11-18(20)12-10-17;3-1(4)2(5)6/h4-12,19,21H,3,13-15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
LPMUBVZAGLZGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH2+]CC[NH+](C)C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.